molecular formula C40H40BClF4N2 B1514986 1-butyl-2-[(2Z)-2-[3-[(E)-2-(1-butylbenzo[cd]indol-1-ium-2-yl)ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]benzo[cd]indole;tetrafluoroborate

1-butyl-2-[(2Z)-2-[3-[(E)-2-(1-butylbenzo[cd]indol-1-ium-2-yl)ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]benzo[cd]indole;tetrafluoroborate

Cat. No.: B1514986
M. Wt: 671 g/mol
InChI Key: UTAGKTNDTLMRTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-butyl-2-[(2Z)-2-[3-[(E)-2-(1-butylbenzo[cd]indol-1-ium-2-yl)ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]benzo[cd]indole;tetrafluoroborate is a complex organic compound known for its unique structural properties. This compound is part of the benzoindolium family and is characterized by its extended conjugated system, which imparts distinct optical and electronic properties. It is commonly used in various scientific research applications, particularly in the fields of chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-butyl-2-[(2Z)-2-[3-[(E)-2-(1-butylbenzo[cd]indol-1-ium-2-yl)ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]benzo[cd]indole;tetrafluoroborate typically involves a multi-step process. The initial step often includes the preparation of the benzoindole core, followed by the introduction of the butyl group and the formation of the vinyl linkage. The final step involves the incorporation of the tetrafluoroborate anion to stabilize the compound. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

1-butyl-2-[(2Z)-2-[3-[(E)-2-(1-butylbenzo[cd]indol-1-ium-2-yl)ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]benzo[cd]indole;tetrafluoroborate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

1-butyl-2-[(2Z)-2-[3-[(E)-2-(1-butylbenzo[cd]indol-1-ium-2-yl)ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]benzo[cd]indole;tetrafluoroborate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-butyl-2-[(2Z)-2-[3-[(E)-2-(1-butylbenzo[cd]indol-1-ium-2-yl)ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]benzo[cd]indole;tetrafluoroborate involves its interaction with specific molecular targets and pathways. The compound’s extended conjugated system allows it to interact with various biological molecules, potentially disrupting cellular processes and leading to its observed biological activities. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-butyl-2-[(2Z)-2-[3-[(E)-2-(1-butylbenzo[cd]indol-1-ium-2-yl)ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]benzo[cd]indole;tetrafluoroborate is unique due to its specific structural features, such as the presence of the chlorocyclohexenyl group and the tetrafluoroborate anion. These features impart distinct optical and electronic properties, making it valuable for various scientific and industrial applications .

Properties

Molecular Formula

C40H40BClF4N2

Molecular Weight

671 g/mol

IUPAC Name

1-butyl-2-[(2Z)-2-[3-[(E)-2-(1-butylbenzo[cd]indol-1-ium-2-yl)ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]benzo[cd]indole;tetrafluoroborate

InChI

InChI=1S/C40H40ClN2.BF4/c1-3-5-26-42-34(32-18-8-12-28-14-10-20-36(42)38(28)32)24-22-30-16-7-17-31(40(30)41)23-25-35-33-19-9-13-29-15-11-21-37(39(29)33)43(35)27-6-4-2;2-1(3,4)5/h8-15,18-25H,3-7,16-17,26-27H2,1-2H3;/q+1;-1

InChI Key

UTAGKTNDTLMRTI-UHFFFAOYSA-N

Isomeric SMILES

[B-](F)(F)(F)F.CCCCN1C2=CC=CC3=C2C(=CC=C3)C1=C/C=C\4/CCCC(=C4Cl)/C=C/C5=[N+](C6=CC=CC7=C6C5=CC=C7)CCCC

Canonical SMILES

[B-](F)(F)(F)F.CCCCN1C2=CC=CC3=C2C(=CC=C3)C1=CC=C4CCCC(=C4Cl)C=CC5=[N+](C6=CC=CC7=C6C5=CC=C7)CCCC

Origin of Product

United States

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